molecular formula C9H20N2 B112608 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine CAS No. 41806-09-1

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

Cat. No. B112608
CAS RN: 41806-09-1
M. Wt: 156.27 g/mol
InChI Key: TYMAJBZHTKCAJJ-UHFFFAOYSA-N
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Patent
US03975443

Procedure details

A mixture of 1-aminomethylcyclohexyl dimethylamine (1.0 g.), 3,4-dichlorobenzoyl chloride (2 ml) and pyridine (10 ml) was allowed to stand at room temp. for 1 hr. The pale yellow solid produced was filtered and recrystallised from ethanol/ether to give a colourless microneedles of 1-(3,4-dichlorobenzamidomethyl)-cyclohexyldimethylamine hydrochloride m.p. 215°-16° .
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1([N:9]([CH3:11])[CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][C:21]=1[Cl:22])[C:16](Cl)=[O:17]>N1C=CC=CC=1>[ClH:12].[Cl:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][C:21]=1[Cl:22])[C:16]([NH:1][CH2:2][C:3]1([N:9]([CH3:11])[CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NCC1(CCCCC1)N(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pale yellow solid produced
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol/ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClC=1C=C(C(=O)NCC2(CCCCC2)N(C)C)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.